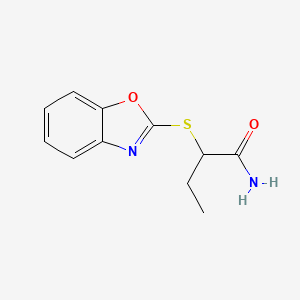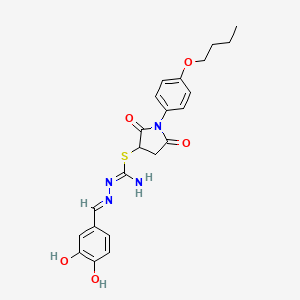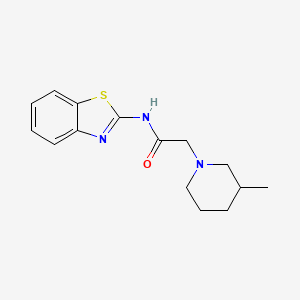
4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPENTYL-3-{1-[3-(4-METHOXYPHENYL)PROPANOYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-{1-[3-(4-METHOXYPHENYL)PROPANOYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring and the incorporation of the piperidine and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Incorporation of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Attachment of the Methoxyphenyl Group: This can be done through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the triazole ring, potentially leading to the formation of alcohols or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound could be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-{1-[3-(4-METHOXYPHENYL)PROPANOYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and piperidine moiety could play crucial roles in these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidone: Shares the piperidine ring but lacks the triazole and methoxyphenyl groups.
4-Methoxyphenyl derivatives: Compounds like 4-methoxybenzaldehyde share the methoxyphenyl group but differ in other structural aspects.
Triazole derivatives: Compounds containing the triazole ring, such as certain antifungal agents, share some structural similarities.
Uniqueness
4-CYCLOPENTYL-3-{1-[3-(4-METHOXYPHENYL)PROPANOYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazole ring, piperidine ring, and methoxyphenyl group
Properties
Molecular Formula |
C23H32N4O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H32N4O3/c1-25-23(29)27(19-5-3-4-6-19)22(24-25)18-13-15-26(16-14-18)21(28)12-9-17-7-10-20(30-2)11-8-17/h7-8,10-11,18-19H,3-6,9,12-16H2,1-2H3 |
InChI Key |
FEZVCVBGJFKADB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11116624.png)
![methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11116626.png)

![N'-[(1E)-1H-indol-3-ylmethylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11116633.png)
![5-[(3,4-Dimethoxybenzyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B11116636.png)

![N-(2,3-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11116640.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11116650.png)

![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B11116675.png)
![3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11116686.png)
![5-[(octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11116688.png)
![ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B11116692.png)
